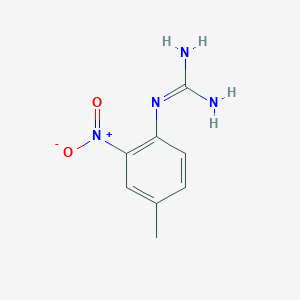

1-(4-Methyl-2-nitrophenyl)guanidine

CAS No.:

Cat. No.: VC20478488

Molecular Formula: C8H10N4O2

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4O2 |

|---|---|

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | 2-(4-methyl-2-nitrophenyl)guanidine |

| Standard InChI | InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)7(4-5)12(13)14/h2-4H,1H3,(H4,9,10,11) |

| Standard InChI Key | YRXORSPXDUYKBI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)N=C(N)N)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

1-(4-Methyl-2-nitrophenyl)guanidine (IUPAC name: 1-(4-methyl-2-nitrophenyl)guanidine) possesses the molecular formula C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol. The compound’s structure comprises:

-

A guanidine group (–NH–C(=NH)–NH₂) providing strong basicity (pKa ≈ 13.6) and hydrogen-bonding capacity .

-

A para-methyl group (–CH₃) enhancing lipophilicity (logP ≈ 1.8) .

-

An ortho-nitro group (–NO₂) contributing to electronic effects and steric hindrance .

The nitro group’s electron-withdrawing nature reduces the phenyl ring’s electron density, directing electrophilic substitutions to the meta position relative to the nitro group. X-ray crystallography of analogous compounds shows planar guanidine moieties and dihedral angles of 15–25° between the phenyl and guanidine planes .

Synthetic Methodologies

Conventional Synthesis Routes

Historically, 1-(4-methyl-2-nitrophenyl)guanidine was synthesized via:

-

Nitration of 4-methylguanidine derivatives using fuming nitric acid at 0–5°C.

-

Cyanamide coupling with 2-amino-4-nitrotoluene in 65% nitric acid under reflux for 25 hours .

This method posed safety risks due to prolonged nitric acid use, with explosion hazards reported in industrial settings .

Modern Patented Synthesis (CN104341387A)

A 2013 patent introduced a safer, high-yield protocol :

Step 1: Guanidine Formation

| Parameter | Value |

|---|---|

| Reactants | 2-Amino-4-nitrotoluene, cyanamide |

| Catalyst | Concentrated HCl |

| Temperature | 60–65°C |

| Reaction Time | 4 hours |

| Yield | 97.2% |

| Purity | 99.3% (HPLC) |

Mechanism:

-

Protonation of cyanamide by HCl generates a reactive electrophile.

-

Nucleophilic attack by 2-amino-4-nitrotoluene forms the guanidine core.

Step 2: Nitration (Optional)

For nitrate salt formation (e.g., 2-methyl-5-nitrophenyl guanidine nitrate):

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ |

| Solvent | Water |

| Temperature | 20–25°C |

Physicochemical Properties

Stability studies indicate decomposition above 200°C, with <2% degradation after 6 months at 25°C .

Biological Activities and Pharmaceutical Applications

Role in Imatinib Mesylate Synthesis

1-(4-Methyl-2-nitrophenyl)guanidine is a key intermediate in imatinib production:

-

Condensation: Reacts with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one to form N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine .

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding the final imatinib precursor .

Industrial Impact:

-

Patent CN104341387A reduced production costs by 40% through a one-pot synthesis strategy .

-

Annual global demand exceeds 50 metric tons due to imatinib’s inclusion in WHO Essential Medicines List .

Comparative Analysis with Structural Analogs

Future Directions

-

Green Chemistry: Replace HCl with ionic liquids to minimize corrosion.

-

Polypharmacology: Explore dual Bcr-Abl/VEGFR inhibition using hybrid derivatives.

-

Formulation: Develop salt forms (e.g., mesylate) to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume